molecular formula C13H12FNO3 B2511795 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1009353-30-3

3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B2511795
CAS No.: 1009353-30-3
M. Wt: 249.241
InChI Key: GDVQTWSMSQVCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted at the 3-position with a 4-fluorobenzoyl group and at the 2-position with a carboxylic acid moiety. This scaffold is notable for its conformational rigidity due to the bicyclo[3.1.0]hexane structure, which combines a cyclopropane ring fused to a pyrrolidine-like ring.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVQTWSMSQVCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Cyclopropanation via Intramolecular Ring Closure

The 3-azabicyclo[3.1.0]hexane scaffold is typically constructed through intramolecular cyclization of appropriately functionalized precursors. A common approach involves the use of a pyrrolidine derivative bearing a leaving group (e.g., bromine) at the γ-position. Treatment with a strong base, such as potassium tert-butoxide, induces ring closure to form the bicyclic structure. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is synthesized via sodium azide-mediated cyclization under inert conditions at 100°C, achieving a 50.3% yield.

Alternative Routes Using Diels-Alder Reactions

While less common, Diels-Alder reactions between cyclopentadiene and nitroso compounds have been explored to generate azabicyclic frameworks. However, this method suffers from regioselectivity challenges and is less applicable to the target compound due to the need for precise stereochemical control.

Introduction of the 4-Fluorobenzoyl Group

Amide Coupling with Activated Intermediates

The 4-fluorobenzoyl moiety is introduced via coupling reactions between the bicyclic amine and 4-fluorobenzoic acid derivatives. A representative protocol involves dissolving 4-fluorobenzoic acid in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) and TBTU to activate the carboxylic acid. Subsequent addition of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate yields the benzoylated intermediate with 81% efficiency.

Table 1: Comparison of Coupling Agents for Benzoylation
Coupling Agent Solvent Base Temperature Yield
TBTU DCM DIPEA RT 81%
HATU DMF Triethylamine 0°C→RT 75%
EDCl/HOBt THF NMM RT 68%

Direct Acylation Using Acid Chlorides

An alternative method employs 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This one-step acylation avoids the need for carboxyl activation but requires stringent moisture control to prevent hydrolysis of the acid chloride.

Hydrolysis of Ester Precursors to Carboxylic Acid

Basic Hydrolysis of tert-Butyl Esters

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), while the methyl or ethyl ester undergoes hydrolysis using aqueous lithium hydroxide in tetrahydrofuran (THF). This sequential deprotection and hydrolysis afford the free carboxylic acid in yields exceeding 85%.

Enzymatic Hydrolysis for Stereochemical Retention

Lipase-mediated hydrolysis offers enantioselective conversion of ester intermediates, preserving the stereochemical integrity of the bicyclic core. This method is particularly advantageous for optically pure derivatives but requires optimization of pH and temperature.

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

  • Core Synthesis : Cyclization of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (50.3% yield).
  • Benzoylation : TBTU-mediated coupling with 4-fluorobenzoic acid (81% yield).
  • Hydrolysis : Lithium hydroxide-mediated ester cleavage (85% yield).
Overall Yield: 34.7%

Route 2: Convergent Approach

  • Simultaneous Deprotection and Coupling : Direct acylation of the unprotected amine with 4-fluorobenzoyl chloride, followed by ester hydrolysis.
  • Advantages : Reduced step count; Disadvantages : Lower regioselectivity (yield: 62%).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar Solvents : Dimethylformamide (DMF) enhances coupling efficiency but complicates purification.
  • Low-Temperature Reactions : Mitigate side reactions during acylation but prolong reaction times.

Catalytic Enhancements

Palladium-catalyzed cross-coupling strategies have been explored for introducing aromatic groups but remain underdeveloped for this specific substrate.

Analytical Validation

Structural Confirmation via NMR Spectroscopy

  • ¹H NMR : Characteristic signals for the bicyclic protons (δ 3.2–4.1 ppm) and fluorobenzoyl aromatic protons (δ 7.8–8.2 ppm).
  • ¹³C NMR : Carbonyl carbons at δ 170–175 ppm.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95% with a retention time of 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that resemble known bioactive compounds. Its unique bicyclic structure may contribute to specific interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds often exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial activity against various strains, suggesting a potential for developing new antimicrobial agents based on the structure of 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

Cancer Research

The compound's structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth has been hypothesized based on preliminary studies involving related structures .

Case Studies

StudyFocusFindings
Ramchander et al. (2015)Synthesis of Thiazolidine DerivativesExplored the synthesis of compounds similar to this compound, noting their cytotoxic effects against prostate cancer cells .
RSC Advances (2025)Antimicrobial StudiesInvestigated derivatives for their antimicrobial activity, establishing a correlation between structural features and biological efficacy, highlighting the potential of bicyclic compounds in drug development .
Natesh et al. (2003)Antimicrobial AgentsDemonstrated that structurally related compounds exhibited significant antibacterial activities, suggesting that modifications to the bicyclic structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism by which 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary structural variations among analogs lie in the substituent attached to the 3-azabicyclo[3.1.0]hexane nitrogen. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Fluorobenzoyl)-3-azabicyclo[...]-2-carboxylic acid 4-Fluorobenzoyl C₁₄H₁₂FNO₃ 261.25 (calculated) Potential metabolic stability enhancement
3-(2,4-Dichlorobenzoyl)-3-azabicyclo[...]-2-carboxylic acid 2,4-Dichlorobenzoyl C₁₄H₁₁Cl₂NO₃ 312.15 Higher lipophilicity; antimicrobial research
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[...]-2-carboxylic acid 3-Trifluoromethylbenzoyl C₁₄H₁₂F₃NO₃ 299.24 Enhanced electron-withdrawing effects; supplier-listed
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Benzyl C₁₃H₁₅NO₂ 217.27 Reduced steric bulk; synthetic intermediate
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[...]-2-carboxylic acid tert-Butoxycarbonyl (Boc) C₁₁H₁₇NO₄ 227.26 Protective group for amine; storage at 2–8°C

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-Fluorobenzoyl, 3-Trifluoromethylbenzoyl): These substituents improve metabolic resistance and may enhance target binding in drug design .
  • Chlorinated Derivatives (e.g., 2,4-Dichlorobenzoyl): Increased molecular weight and lipophilicity could favor membrane permeability but may reduce solubility .
  • Benzyl and Boc Groups : These are typically used in synthetic intermediates or protective strategies, as seen in the preparation of 3-azabicyclo[3.1.0]hexane derivatives .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity and physicochemical properties:

  • cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (): Melting point 252–256°C; 95% purity. The cis configuration likely influences hydrogen-bonding capacity and crystal packing .
  • rel-(1R,2S,5S)-3-Azabicyclo[...]-2-carboxylic acid hydrochloride (): Stereochemical designation affects salt formation and solubility.
  • (1S,2S,5R)-6,6-Dichloro derivatives (): Chlorine atoms introduce steric hindrance and alter conformational flexibility .

The target compound’s stereochemistry is unspecified in available data, but analogs highlight the importance of stereochemical control in optimizing drug-like properties.

Biological Activity

3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the molecular formula C13H12FNO3C_{13}H_{12}FNO_3 and CAS number 1009353-30-3, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Weight : 249.24 g/mol
  • Molecular Formula : C13H12FNO3C_{13}H_{12}FNO_3
  • Structure : The compound features a bicyclic structure that contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including cyclization reactions and protection-deprotection strategies. A common method includes the palladium-catalyzed cyclopropanation of maleimides, yielding high yields of various derivatives, which can be further functionalized to obtain the target compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of protein interactions and enzymatic functions. It is hypothesized to modulate biochemical pathways by binding to particular proteins or receptors .

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Antagonistic activity at mu-opioid receptors, making it a candidate for pain management therapies.
  • Inhibitory effects on certain enzymes, which could be relevant in drug design for various diseases .

Study on Mu-Opioid Receptors

A study focused on the structure-activity relationship (SAR) of azabicyclo compounds demonstrated that modifications at the 4-position of the benzoyl moiety significantly influenced receptor binding affinity and selectivity towards mu-opioid receptors. The presence of the fluorine atom was found to enhance binding potency compared to non-fluorinated analogs .

In Vitro Assays

In vitro assays assessing the compound's effect on cell lines indicated a dose-dependent inhibition of cell proliferation in cancer models, suggesting potential anticancer properties. Further studies are required to elucidate the underlying mechanisms .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Mu-opioid Receptor BindingEnhanced binding affinity due to fluorine substitution
Enzyme InhibitionSignificant inhibitory effects observed
Anticancer ActivityDose-dependent inhibition in cancer cell lines

Q & A

Q. Multistep Synthesis :

  • Start with 1,2-cyclopropanedicarboxylic acid, react with benzylamine to form a dione intermediate.
  • Selective reduction (e.g., catalytic hydrogenation) removes benzyl groups.
  • Chlorination and cyanide treatment yield nitrile intermediates, hydrolyzed to the carboxylic acid using Ba(OH)₂ or HCl .

Q. How are stereoisomers resolved during synthesis of bicyclic amino acids?

  • Methodology :
  • Diastereomeric Salt Formation : Racemic mixtures are treated with chiral bases (e.g., cinchonidine) to isolate enantiomers via crystallization .
  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) achieves >90% enantiomeric excess .
  • Cis/Trans Selectivity : Adjusting reaction conditions (e.g., solvent polarity or temperature) during cyclopropanation or reduction steps influences stereoselectivity .

Q. What purification strategies are effective for isolating bicyclic carboxylic acids?

  • Methodology :
  • Distillation : Low-pressure distillation (1 Torr) isolates cis/trans isomers based on boiling point differences .
  • Crystallization : Acid-base adducts (e.g., barium salts) are precipitated and later acidified to recover pure carboxylic acids .
  • Chromatography : Reverse-phase HPLC separates diastereomers or impurities, particularly for pharmacologically active derivatives .

Advanced Research Questions

Q. How can enantioselective C-H functionalization be optimized for bicyclic frameworks?

  • Methodology :
  • Ligand Design : Diazaphospholane ligands paired with Pd(0) catalysts enable enantioselective cyclopropane C-H functionalization. This method achieves >90% ee for trifluoroacetimidoyl chloride derivatives .
  • One-Pot Reactions : Sequential C-H activation and nucleophilic addition (e.g., Grignard reagents) yield polysubstituted pyrrolidines without isolating intermediates .

Q. What computational models explain stereochemical outcomes in cyclopropanation?

  • Methodology :
  • Ab Initio Calculations : Predict transition-state energies to rationalize cis selectivity in initial cyclization steps. For example, steric hindrance between substituents and the catalyst dictates diastereomer ratios .
  • DFT Studies : Analyze orbital interactions during carbocupration steps to optimize reaction conditions for desired stereochemistry .

Q. How do structural modifications impact biological activity in mGlu receptor agonists?

  • Methodology :
  • SAR Studies : Introduce thiotriazole or fluorobenzoyl groups at C4/C6 positions to enhance mGlu2 receptor affinity. For example, (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl) derivatives show >100-fold selectivity over mGlu3 .
  • Cocrystallization : Resolve binding modes using X-ray crystallography of ligand-receptor complexes (e.g., mGlu2 amino-terminal domain) to guide design .

Q. What strategies address low yields in large-scale synthesis of the fluorobenzoyl derivative?

  • Methodology :
  • Flow Chemistry : Continuous flow systems improve heat transfer and reaction control during hazardous steps (e.g., cyanide hydrolysis) .
  • Catalyst Recycling : Immobilize CuBr₂ on silica supports to reduce metal leaching and enable reuse in cyclopropanation .

Data Contradictions and Resolution

Q. Why do different synthesis routes yield conflicting cis/trans ratios?

  • Analysis :
  • Route-Dependent Selectivity : Copper-mediated cyclopropanation () favors cis isomers due to steric control, while Ba(OH)₂ hydrolysis () may epimerize products under basic conditions .
  • Resolution : Use milder conditions (e.g., HCl hydrolysis) to preserve stereochemistry or employ chiral auxiliaries during intermediate steps .

Q. How reliable are computational predictions for biological activity?

  • Analysis :
  • Limitations : Ab initio models () accurately predict stereochemical outcomes but underestimate solvation effects on receptor binding .
  • Hybrid Approaches : Combine molecular docking with MD simulations to improve accuracy for pharmacokinetic properties .

Methodological Tables

Q. Table 1. Stereoisomer Resolution Techniques

MethodEfficiency (ee)Key Reference
Diastereomeric salt formation85–92%
Chiral HPLC>99%
Distillation90% cis purity

Q. Table 2. Catalytic Systems for Cyclopropanation

Catalyst SystemYield (%)Selectivity (cis:trans)
CuBr/PhIO₂783:1
Immobilized CuBr₂824:1
Pd(0)/diazaphospholane90>20:1 (enantioselective)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.